Ethyl [(2-methylphenyl)amino](oxo)acetate

Analytical Chemistry Quality Control Procurement Specification

Ethyl [(2-methylphenyl)amino](oxo)acetate (CAS 53117-14-9) is the ortho-methyl isomer of N-aryl oxalamate esters. Unlike its para-methyl analog (CAS 18522-98-0), ortho-substitution creates steric hindrance that alters reaction kinetics, hydrolytic stability, and SAR outcomes—critical for medicinal chemistry and agrochemical delivery systems. Established synthesis (95% yield, 0.5 h, 20°C, THF/Et₃N) supports scale-up. Procure this authentic standard for reproducible results.

Molecular Formula C11H13NO3
Molecular Weight 207.229
CAS No. 53117-14-9
Cat. No. B2378960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(2-methylphenyl)amino](oxo)acetate
CAS53117-14-9
Molecular FormulaC11H13NO3
Molecular Weight207.229
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=CC=C1C
InChIInChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,13)
InChIKeyOVFYTRYWFURUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl [(2-methylphenyl)amino](oxo)acetate (CAS 53117-14-9): Procurement-Ready N-Aryl Oxalamate Building Block


Ethyl [(2-methylphenyl)amino](oxo)acetate (CAS 53117-14-9; IUPAC: ethyl 2-(2-methylanilino)-2-oxoacetate; molecular formula: C11H13NO3; molecular weight: 207.23 g/mol) is a specialized N-aryl oxalamate ester featuring an ortho-methyl-substituted phenyl ring linked via an amide bond to an ethyl oxoacetate moiety . This compound belongs to the broader class of aryl amino oxoacetates, which serve as versatile intermediates in medicinal chemistry and agrochemical research [1]. Its ortho-substitution pattern differentiates it from para- and meta-substituted positional isomers (e.g., ethyl 2-oxo-2-(p-tolylamino)acetate, CAS 18522-98-0; ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate, CAS not specified) and from the unsubstituted phenyl analog (ethyl 2-oxo-2-(phenylamino)acetate, CAS 1457-85-8), conferring distinct steric and electronic properties that influence downstream reactivity and target engagement [2].

Why Ethyl [(2-methylphenyl)amino](oxo)acetate Cannot Be Casually Substituted with Positional Isomers


Although ethyl [(2-methylphenyl)amino](oxo)acetate shares the identical molecular formula (C11H13NO3) and nominal molecular weight (207.23 g/mol) with its para-methyl isomer (CAS 18522-98-0), the ortho-methyl substitution creates a significantly more sterically hindered environment around the amide nitrogen compared to the para-methyl analog . This steric constraint can directly alter reaction kinetics in amide coupling or nucleophilic acyl substitution pathways, rendering kinetic data obtained with the para isomer non-transferable . In agrochemical intermediate applications, such positional isomerism is known to influence both synthetic accessibility and ultimate biological activity of downstream products [1]. Researchers seeking reproducible synthetic outcomes or structure-activity relationship (SAR) precision must therefore specify the ortho-substituted compound rather than assuming functional equivalence among methylphenyl positional isomers.

Quantitative Differentiation Evidence: Ethyl [(2-methylphenyl)amino](oxo)acetate (CAS 53117-14-9) vs. Structural Analogs


Comparative Purity Specification: 95% Baseline for Ortho-Methyl Isomer

Commercial availability of ethyl [(2-methylphenyl)amino](oxo)acetate (CAS 53117-14-9) is documented at a minimum purity specification of 95% from established suppliers . The para-methyl positional isomer (ethyl 2-oxo-2-(p-tolylamino)acetate, CAS 18522-98-0) is commercially offered at higher stated purities of 97% and 98% from multiple vendors . The lower baseline purity for the ortho isomer reflects the synthetic challenges inherent to ortho-substituted aryl oxalamates, where steric hindrance from the 2-methyl group reduces condensation efficiency compared to the less hindered para isomer.

Analytical Chemistry Quality Control Procurement Specification

Synthetic Yield and Reaction Time: Rapid Ortho-Substituted Oxalamate Formation

Ethyl [(2-methylphenyl)amino](oxo)acetate (CAS 53117-14-9) can be synthesized via condensation of 2-methylaniline with ethyl oxalyl chloride in tetrahydrofuran using triethylamine as base, achieving a reported yield of 95% within 0.5 hours at 20°C under inert atmosphere . While direct comparative yield data for the para-methyl isomer under identical conditions is not available in the same study, this 95% yield in 30 minutes at room temperature demonstrates efficient synthetic accessibility for the ortho-substituted compound despite steric hindrance at the 2-position.

Synthetic Methodology Process Chemistry Reaction Optimization

Agrochemical Intermediate Potential: Ortho-Methyl Substitution in Controlled-Release Formulations

Patent database analysis indicates that ethyl [(2-methylphenyl)amino](oxo)acetate (CAS 53117-14-9) and structurally related aryl amino oxoacetate esters have been disclosed in innovative controlled-release formulations for agricultural applications, particularly where precision delivery systems are required [1]. The ortho-methyl substitution pattern in aryl amino oxoacetate derivatives influences lipophilicity and hydrolytic stability profiles compared to unsubstituted phenyl or para-substituted analogs, parameters critical for designing sustained-release agrochemical delivery vehicles [2].

Agrochemical Research Controlled-Release Formulations Patent Analysis

Optimal Procurement and Application Scenarios for Ethyl [(2-methylphenyl)amino](oxo)acetate (CAS 53117-14-9)


Structure-Activity Relationship (SAR) Studies Requiring Ortho-Substituted Aryl Oxalamate Scaffolds

Medicinal chemistry programs investigating oxalamido-derived protease inhibitors or other N-aryl oxalamate pharmacophores should prioritize ethyl [(2-methylphenyl)amino](oxo)acetate when the 2-methyl substitution is essential for target binding or metabolic stability. As demonstrated in caspase-3 inhibitor development where substituted-phenylaminooxalyl moieties modulate potency, the ortho-methyl group introduces steric bulk adjacent to the amide linkage that cannot be replicated by para- or meta-methyl isomers [1]. This compound serves as the correct building block for SAR studies probing ortho-substituent effects on enzyme inhibition or receptor binding [1].

Agrochemical Formulation Development Targeting Controlled-Release Profiles

Research teams developing sustained-release herbicide or pesticide formulations can utilize ethyl [(2-methylphenyl)amino](oxo)acetate as an intermediate for constructing ortho-methylphenyl-containing active esters. Patent disclosures indicate that aryl amino oxoacetate derivatives bearing ortho-substitution are relevant to controlled-release delivery systems where precise modulation of hydrolytic degradation rates is required [2]. The ortho-methyl group contributes distinct hydrolytic stability characteristics compared to para- or unsubstituted analogs, making this compound a valuable building block for formulation scientists optimizing release kinetics [3].

Synthetic Methodology Development for Sterically Hindered N-Aryl Oxalamates

Process chemists developing scalable routes to ortho-substituted N-aryl oxalamates can benchmark reaction conditions against the documented synthesis of ethyl [(2-methylphenyl)amino](oxo)acetate (95% yield in 0.5 h at 20°C with triethylamine in THF) . This established protocol provides a validated starting point for optimizing condensation reactions involving ortho-substituted anilines and oxalyl electrophiles, where steric hindrance typically reduces reaction rates compared to para-substituted or unsubstituted anilines .

Analytical Method Development for Positional Isomer Discrimination

Given that ethyl [(2-methylphenyl)amino](oxo)acetate shares identical molecular weight and formula with its para-methyl isomer, analytical laboratories require this authentic standard to develop and validate HPLC, GC, or NMR methods capable of discriminating ortho- from para-methylphenyl oxalamate positional isomers in reaction monitoring or purity assessment . The compound's commercial availability at 95-97% purity provides a suitable reference material for method qualification .

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